molecular formula C9H8ClFO B8616616 4-Chloro-7-fluorochromane

4-Chloro-7-fluorochromane

Cat. No.: B8616616
M. Wt: 186.61 g/mol
InChI Key: GREGTZVMWJHRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-fluorochromane is a halogenated chromane derivative characterized by a chlorine substituent at the 4-position and a fluorine atom at the 7-position of its bicyclic structure. Chromane derivatives are of significant interest in medicinal and synthetic chemistry due to their structural similarity to bioactive molecules, such as flavonoids and antimalarial agents like chloroquine. The electronic effects of the chlorine and fluorine substituents influence the compound’s reactivity, stability, and intermolecular interactions. Fluorine’s electronegativity enhances the electron-withdrawing nature of the aromatic system, while chlorine contributes steric bulk and moderate electron withdrawal. This combination may modulate pharmacokinetic properties, including solubility and metabolic resistance.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

4-chloro-7-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8ClFO/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-2,5,8H,3-4H2

InChI Key

GREGTZVMWJHRPP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1Cl)C=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Fluorine at the 7-position (vs. 6- or 8-) minimizes steric hindrance but increases susceptibility to nucleophilic aromatic substitution, complicating synthesis.
  • Functional Groups : The presence of amines (e.g., 7-Fluorochroman-4-amine hydrochloride) or carbonyls (e.g., 4-oxo derivatives) alters solubility and reactivity. For instance, 4-oxo groups enhance conjugation, stabilizing intermediates in synthetic pathways.
  • Stereochemistry : The (R)-configuration in 7-Fluorochroman-4-amine hydrochloride improves binding affinity in chiral environments, a critical factor in drug design.

Structural and Physicochemical Properties

  • Polarity: Fluorine increases polarity, but chlorine’s lipophilicity counterbalances this effect, making this compound more membrane-permeable than hydroxylated analogues (e.g., 6-Fluoro-4-hydroxyquinoline).
  • Melting Points : Crystalline derivatives like 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde exhibit high melting points (>200°C) due to planar stacking.

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